molecular formula C18H8ClF6N3 B2934317 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile CAS No. 478043-27-5

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile

Cat. No.: B2934317
CAS No.: 478043-27-5
M. Wt: 415.72
InChI Key: XTOBHZKOWUALDS-UHFFFAOYSA-N
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Description

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, a naphthyridine ring, and a chlorophenyl acetonitrile moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Naphthyridine Core: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Attachment of the Chlorophenyl Acetonitrile Moiety: This step involves the coupling of the chlorophenyl acetonitrile group to the naphthyridine core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and the naphthyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile
  • 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile

Uniqueness

Compared to similar compounds, 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile is unique due to the position of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8ClF6N3/c19-13-4-2-1-3-9(13)11(8-26)14-6-5-10-12(17(20,21)22)7-15(18(23,24)25)28-16(10)27-14/h1-7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOBHZKOWUALDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8ClF6N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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